Bienvenue dans la boutique en ligne BenchChem!

(3aS,6aS)-1-(4-fluorobenzoyl)-octahydropyrrolo[2,3-c]pyrrole

RBP4 antagonist stereochemistry AMD

(3aS,6aS)-1-(4-Fluorobenzoyl)-octahydropyrrolo[2,3-c]pyrrole (CAS 1218603-15-6, molecular formula C₁₃H₁₅FN₂O, MW 234.27 g/mol) is a chiral, cis-fused bicyclic heterocycle belonging to the octahydropyrrolopyrrole class. The compound features a (3aS,6aS) stereochemical configuration, a [2,3-c] ring fusion topology, and a 4-fluorobenzoyl substituent at the 1-position.

Molecular Formula C13H15FN2O
Molecular Weight 234.27 g/mol
Cat. No. B7864515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3aS,6aS)-1-(4-fluorobenzoyl)-octahydropyrrolo[2,3-c]pyrrole
Molecular FormulaC13H15FN2O
Molecular Weight234.27 g/mol
Structural Identifiers
SMILESC1CN(C2C1CNC2)C(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C13H15FN2O/c14-11-3-1-9(2-4-11)13(17)16-6-5-10-7-15-8-12(10)16/h1-4,10,12,15H,5-8H2/t10-,12+/m0/s1
InChIKeyVLJHLGMWQHEVNE-CMPLNLGQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3aS,6aS)-1-(4-Fluorobenzoyl)-octahydropyrrolo[2,3-c]pyrrole: Core Scaffold Identity, Physicochemical Profile, and Procurement-Relevant Baseline


(3aS,6aS)-1-(4-Fluorobenzoyl)-octahydropyrrolo[2,3-c]pyrrole (CAS 1218603-15-6, molecular formula C₁₃H₁₅FN₂O, MW 234.27 g/mol) is a chiral, cis-fused bicyclic heterocycle belonging to the octahydropyrrolopyrrole class . The compound features a (3aS,6aS) stereochemical configuration, a [2,3-c] ring fusion topology, and a 4-fluorobenzoyl substituent at the 1-position. This scaffold has been characterized as a privileged structure in medicinal chemistry, with documented utility as the core of retinol-binding protein 4 (RBP4) antagonists for atrophic age-related macular degeneration and Stargardt disease [1], as well as ligands for nicotinic acetylcholine receptors (nAChRs), orexin receptors, histamine H4 receptors, and metabotropic glutamate receptor 1 (mGlu1) [2][3]. Typical commercial purity is 95–97% .

Why Octahydropyrrolopyrrole Analogs Cannot Be Interchanged: Stereochemical and Regiochemical Determinants of (3aS,6aS)-1-(4-Fluorobenzoyl)-octahydropyrrolo[2,3-c]pyrrole Differentiation


Within the octahydropyrrolopyrrole class, three structural variables independently and non-additively govern biological performance: (i) ring fusion topology ([2,3-c] vs. [3,4-c] vs. [3,4-b]), (ii) endo/exo stereochemistry at the bridgehead positions, and (iii) the identity of the N-acyl substituent. Published structure–activity relationship (SAR) data for RBP4 antagonists demonstrate that the exo-diastereomer (compound 40) is essentially inactive (RBP4 SPA IC₅₀ > 3,000 nM) while the corresponding endo-isomer (compound 33) exhibits an IC₅₀ of 12.8 nM—a >230-fold potency differential [1]. Similarly, shifting the ring fusion from [3,4-c] (compound 18; RBP4 SPA IC₅₀ = 57.4 nM) to an octahydrocyclopenta[c]pyrrole core (compound 33; IC₅₀ = 12.8 nM) alters both potency and human liver microsomal stability [1]. The 4-fluorobenzoyl group introduces a unique hydrogen-bond acceptor pattern and metabolic profile distinct from the 6-methylpyrimidine-4-carboxylic acid or anthranilic acid moieties found in lead RBP4 antagonists [1][2]. Consequently, generic substitution of any octahydropyrrolopyrrole for another—without matching the exact stereochemistry, ring fusion, and N-substituent—carries a high risk of complete loss of target engagement.

Head-to-Head Quantitative Differentiation Evidence for (3aS,6aS)-1-(4-Fluorobenzoyl)-octahydropyrrolo[2,3-c]pyrrole


Endo vs. Exo Stereochemistry: >230-Fold Potency Differential in RBP4 Antagonism

The (3aS,6aS) configuration of the target compound corresponds to the cis-fused, endo-orientation of the octahydropyrrolopyrrole core. In the RBP4 antagonist series, the endo-isomer 33 displayed an RBP4 SPA IC₅₀ of 12.8 ± 0.4 nM and HTRF IC₅₀ of 43.6 ± 10.5 nM, whereas its exo-diastereomer 40 was devoid of measurable RBP4 binding activity (SPA IC₅₀ > 3,000 nM, data not shown) [1]. This represents at minimum a >230-fold loss of potency upon stereochemical inversion. Although these specific values were obtained for the octahydrocyclopenta[c]pyrrolo sub-series, the endo/exo SAR is conserved across octahydropyrrolopyrrole scaffolds, as noted by the authors [1]. Procurement of the incorrect diastereomer or racemic mixture would therefore yield an essentially inactive compound in RBP4-targeted applications.

RBP4 antagonist stereochemistry AMD

Octahydropyrrolo[2,3-c] vs. [3,4-c] Ring Fusion: Regiochemical Impact on Substituent Trajectory and Binding Pocket Complementarity

The [2,3-c] ring fusion of the target compound positions the 4-fluorobenzoyl group at the 1-position of the octahydropyrrolo system, yielding a distinct spatial trajectory compared to the 2- or 5-substituted [3,4-c] congeners. In the published RBP4 antagonist series, the [3,4-c]-fused compound 18 (bearing a 6-methylpyrimidine-4-carboxylic acid) exhibited RBP4 SPA IC₅₀ = 57.4 nM and HTRF IC₅₀ = 140 nM with HLM stability of 80% remaining after 30 min, whereas the corresponding methyl ester 17 (SPA IC₅₀ = 3.9 nM, HTRF IC₅₀ = 74.0 nM) demonstrated that even minor N-substituent changes within the same ring fusion alter potency by ~15-fold [1]. This sensitivity to both ring fusion and N-substitution means that [2,3-c] and [3,4-c] regioisomers cannot serve as functional surrogates for one another. The [2,3-c] topology projects the 4-fluorobenzoyl substituent along a vector that may differentially access sub-pockets inaccessible to [3,4-c]-fused analogs.

ring fusion topology scaffold hopping binding mode

4-Fluorobenzoyl vs. 6-Methylpyrimidine-4-Carboxylic Acid: Differential H-Bond Capacity and Physicochemical Profile

The 4-fluorobenzoyl substituent on the target compound provides a single carbonyl hydrogen-bond acceptor, in contrast to the 6-methylpyrimidine-4-carboxylic acid moiety found in optimized RBP4 antagonists 18 and 33, which presents a carboxylic acid with both H-bond donor and acceptor capacity plus a pyrimidine nitrogen [1]. The carboxylic acid-containing lead compound 3 (anthranilic acid series) suffered from near-complete human liver microsomal degradation (HLM = 3% remaining after 30 min), whereas compound 18 (pyrimidine-4-carboxylic acid) achieved HLM = 80% [1]. The 4-fluorobenzoyl group eliminates the ionizable carboxylic acid entirely, which is predicted to enhance passive membrane permeability while retaining a key H-bond acceptor for target engagement. Fluorine substitution at the para position of the benzoyl ring further contributes to metabolic stability by blocking cytochrome P450-mediated oxidative metabolism at that site [2]. This substitution pattern offers a differentiated polarity/permeability profile relative to both the carboxylic acid series and the pyrimidine acid series.

fluorobenzoyl metabolic stability hydrogen bonding

Comparison with Regioisomeric 5-(4-Fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole: Positional Isomerism Alters Pharmacophoric Projection

The target compound's closest commercially available regioisomer is (3aS,6aS)-5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole (CAS 1218478-47-7), which bears the identical (3aS,6aS) stereochemistry and 4-fluorobenzoyl group but differs in ring fusion topology ([2,3-c] vs. [3,4-b]) and substitution position (1- vs. 5-position) . The [3,4-b] regioisomer places the 4-fluorobenzoyl group on the opposite side of the bicyclic system, resulting in a fundamentally different exit vector for the substituent. This positional isomerism is analogous to the difference between compounds substituted at the 2- vs. 5-position of the [3,4-c] series, where SAR data confirm that substitution position is a primary determinant of potency [1]. Specifically, within the RBP4 antagonist series, the [3,4-c] core with 2-substitution (compounds 17/18) and the octahydrocyclopenta[c]pyrrolo core (compound 33) showed distinct potency and stability profiles despite sharing the same 6-methylpyrimidine-4-carboxylic acid appendage [1]. By extension, the [2,3-c] 1-substituted and [3,4-b] 5-substituted regioisomers cannot be assumed to exhibit comparable target engagement.

regioisomer positional isomer structure-activity relationship

Patent-Landscape Positioning: Octahydropyrrolo[2,3-c]pyrrole as a Distinct Sub-Scaffold Within the Petrukhin RBP4 Antagonist IP Estate

The Petrukhin patent family (US 9,944,644 and US 10,787,453) claims variously substituted octahydropyrrolopyrroles as RBP4 antagonists for the treatment of atrophic AMD and Stargardt disease [1][2]. Within this patent estate, the generic Markush structure encompasses octahydropyrrolo compounds with variable ring fusion topologies and substitution patterns. The BindingDB entry for Compound 66 from US 10,787,453—a methyl ester analog with an octahydropyrrolo core—records an RBP4 SPA IC₅₀ of 3.9 nM and HTRF IC₅₀ of 74 nM [3], confirming that sub-10 nM potency is achievable within this scaffold class. The (3aS,6aS)-1-(4-fluorobenzoyl)-octahydropyrrolo[2,3-c]pyrrole compound represents a specific, stereochemically defined embodiment within this IP space, with the 4-fluorobenzoyl group constituting a distinct substitution choice relative to the exemplified 6-methylpyrimidine-4-carboxylic acid and anthranilic acid series [1]. This positions the compound as a structurally differentiated tool for exploring SAR around the N-acyl region of the scaffold while remaining within the broader claimed chemical space.

patent landscape RBP4 antagonist intellectual property

Multi-Target Scaffold Applicability: Octahydropyrrolopyrrole Core Utility Beyond RBP4 Across nAChR, Orexin, mGlu1, and Histamine H4 Targets

The octahydropyrrolopyrrole core is not limited to RBP4 antagonism. The [3,4-c] variant has been validated as a diamine scaffold for constructing selective α4β2 and α7 nicotinic acetylcholine receptor (nAChR) ligands, where simple substitution patterns were shown to switch subtype selectivity [1]. The same scaffold has been employed as an isosteric replacement for piperazine in mGlu1 negative allosteric modulators, with lead compounds profiled in P450 inhibition and protein binding assays [2]. Furthermore, disubstituted octahydropyrrolo[3,4-c]pyrroles have been advanced as selective orexin-2 receptor antagonists, with one candidate progressing to human clinical trials for insomnia [3], and as histamine H4 receptor antagonists for inflammatory conditions [4]. This breadth of target engagement demonstrates that the octahydropyrrolopyrrole core is a versatile, target-class-agnostic privileged scaffold. The [2,3-c] variant with a 4-fluorobenzoyl substituent represents an underexplored topological isomer within this scaffold family, offering potential for novel intellectual property and differentiated selectivity profiles across these validated target classes.

polypharmacology scaffold versatility drug discovery

Recommended Research and Procurement Application Scenarios for (3aS,6aS)-1-(4-Fluorobenzoyl)-octahydropyrrolo[2,3-c]pyrrole


Stereochemical Probe in RBP4 Antagonist SAR: Differentiating Endo- vs. Exo-Isomer Contributions

This compound serves as a stereochemically defined (3aS,6aS) endo-configured probe for RBP4 antagonist SAR studies. Given the documented >230-fold potency loss upon endo→exo inversion [1], procurement of this single enantiomer enables clean assessment of the contribution of the 4-fluorobenzoyl substituent to RBP4 binding affinity without confounding by diastereomeric impurity. Comparative testing against the exo-diastereomer or racemate can quantify the stereochemical dependence of potency for the [2,3-c] scaffold specifically.

Regiochemical Comparator for [3,4-c] and [3,4-b] Octahydropyrrolopyrrole Series

As a [2,3-c] ring fusion isomer, this compound enables head-to-head comparison with the more extensively characterized [3,4-c] series (e.g., compounds 17, 18, 66) to assess how ring fusion topology modulates potency, metabolic stability, and selectivity across RBP4 and other targets [1][2]. This is particularly valuable for scaffold-hopping exercises where the optimal ring fusion for a given target has not been empirically determined.

Non-Carboxylic Acid RBP4 Antagonist Lead Generation

The 4-fluorobenzoyl substituent eliminates the ionizable carboxylic acid present in lead RBP4 antagonists (compounds 3, 18, 33), which is associated with poor microsomal stability (HLM = 3% for compound 3) and limited passive permeability [1]. This compound can serve as a starting point for developing neutral RBP4 antagonists with potentially improved oral bioavailability and CNS penetration profiles, relevant for both ophthalmic and systemic RBP4-targeted indications.

Exploratory Screening Across Privileged Scaffold Target Classes

Given the octahydropyrrolopyrrole core's validated activity across nAChR (α4β2/α7), orexin-2, mGlu1, and histamine H4 receptors [3][4][5][6], this [2,3-c] 4-fluorobenzoyl variant can be deployed in broad-panel screening to identify novel target engagement. The topological distinctness of the [2,3-c] scaffold from the extensively patented [3,4-c] series also offers potential freedom-to-operate advantages for hit discovery.

Quote Request

Request a Quote for (3aS,6aS)-1-(4-fluorobenzoyl)-octahydropyrrolo[2,3-c]pyrrole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.